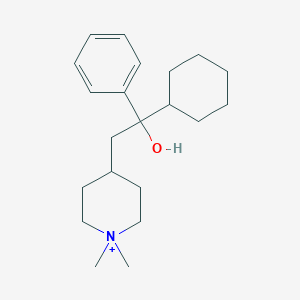
2,6-Dimethyl-5-methylidenehept-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-5-methylidenehept-2-en-1-ol is an organic compound with the molecular formula C9H16O. It is a primary alcohol with a unique structure characterized by the presence of a double bond and methyl groups at specific positions. This compound is also known by other names such as 2,6-dimethyl-5-hepten-1-ol and Melonol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-methylidenehept-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylhept-5-en-1-ol with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors and advanced separation techniques to maximize yield and purity. The industrial production methods are designed to be cost-effective and environmentally friendly, adhering to strict safety and regulatory standards .
化学反応の分析
Types of Reactions
2,6-Dimethyl-5-methylidenehept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce saturated alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
2,6-Dimethyl-5-methylidenehept-2-en-1-ol has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dimethyl-5-methylidenehept-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,6-Dimethylhept-5-en-1-ol: This compound is structurally similar but lacks the methylidene group.
2,6-Dimethylhept-5-enal: Another similar compound with an aldehyde functional group instead of an alcohol.
Uniqueness
2,6-Dimethyl-5-methylidenehept-2-en-1-ol is unique due to its specific structural features, including the presence of a double bond and methyl groups at defined positions. These structural characteristics confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
666174-49-8 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2,6-dimethyl-5-methylidenehept-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)10(4)6-5-9(3)7-11/h5,8,11H,4,6-7H2,1-3H3 |
InChIキー |
WJXUNXAXQWVZMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=C)CC=C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
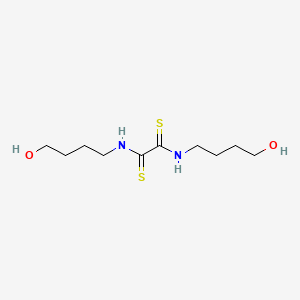
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
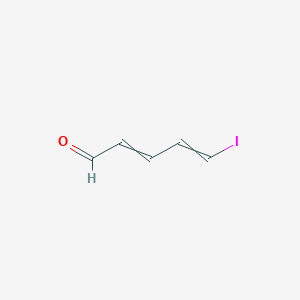
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
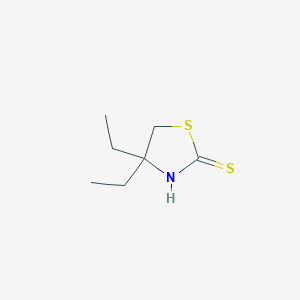
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
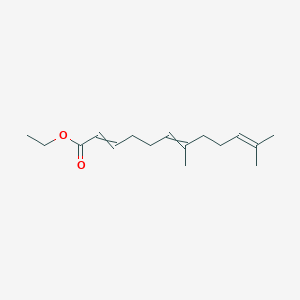
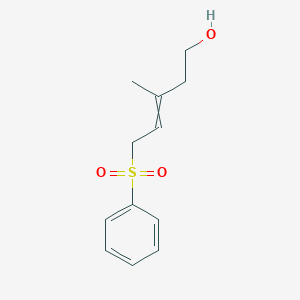
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
